molecular formula C20H24O4 B14362373 Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate CAS No. 94103-01-2

Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate

Cat. No.: B14362373
CAS No.: 94103-01-2
M. Wt: 328.4 g/mol
InChI Key: FSZQIAITRRNLJI-UHFFFAOYSA-N
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Description

Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group, a hydroxy group, and a pentyl chain attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate typically involves the esterification of 4-(benzyloxy)-2-hydroxy-6-pentylbenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of 4-(benzyloxy)-2-oxo-6-pentylbenzoate.

    Reduction: Formation of 4-(benzyloxy)-2-hydroxy-6-pentylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxybenzoate: Lacks the benzyloxy and pentyl groups, making it less hydrophobic.

    Methyl 4-(benzyloxy)benzoate: Lacks the hydroxy and pentyl groups, affecting its reactivity and biological activity.

    Methyl 2-hydroxy-6-pentylbenzoate: Lacks the benzyloxy group, altering its chemical properties.

Uniqueness

Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate is unique due to the combination of the benzyloxy, hydroxy, and pentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-hydroxy-6-pentyl-4-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-3-4-6-11-16-12-17(13-18(21)19(16)20(22)23-2)24-14-15-9-7-5-8-10-15/h5,7-10,12-13,21H,3-4,6,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZQIAITRRNLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60552919
Record name Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94103-01-2
Record name Methyl 4-(benzyloxy)-2-hydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60552919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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